![molecular formula C15H14BrNO3S B4852360 methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4852360.png)
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
The compound "methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate" involves complex interactions between its functional groups, including bromo, amino, methyl, and carboxylate groups. These interactions influence its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
Synthesis pathways for structurally similar compounds often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, to introduce amino groups to aromatic systems or Michael addition for constructing carbon-carbon bonds adjacent to carbonyl groups. For example, palladium-catalyzed Buchwald-Hartwig cross-coupling has been utilized for synthesizing derivatives of benzo[b]thiophenes, indicating a potential method for synthesizing the target compound (Queiroz et al., 2007).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structures of similar compounds, revealing how substituents influence the overall conformation and electronic distribution. For instance, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated through X-ray analysis, offering a precedent for analyzing the molecular structure of the target compound (Chan, Ma, & Mak, 1977).
Chemical Reactions and Properties
Compounds similar to the target molecule undergo various chemical reactions, including nucleophilic aromatic substitution with rearrangement and reactions under specific conditions like those involving bromine or sulfur nucleophiles. The reaction between 3-Bromo-2-nitrobenzo[b]thiophene and amines, resulting in N-substituted derivatives, demonstrates the reactivity of brominated aromatic compounds toward nucleophilic attack (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. For example, the presence of bromomethyl substituents in certain phenyl acetates leads to the formation of molecular dimers and two-dimensional aggregates in crystals, highlighting how substituents affect the physical properties of these compounds (Ebersbach, Seichter, & Mazik, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds similar to the target molecule are influenced by the electronic effects of their substituents. Studies on the synthesis and reactivity of benzothiophene derivatives show how functional groups like bromo and methyl affect the compound's chemical behavior, offering insights into potential reactivities for the target compound (Chapman, Clarke, Gore, & Sharma, 1971).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFFZJFJZWEEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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